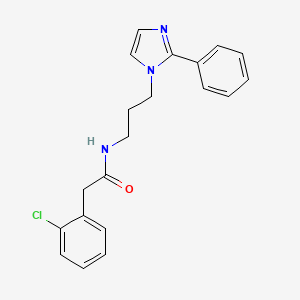
2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a combination of benzoyl, thiophene, pyrazole, phenoxy, and pyrrolidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the benzoyl and thiophene groups. The phenoxy and pyrrolidinyl groups are then added through coupling reactions. Specific reagents and conditions, such as the use of lutidine and TBTU as coupling agents, are employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene derivatives: Known for their antimicrobial and anticancer properties.
Imidazole derivatives: Widely used in medicinal chemistry for their broad range of biological activities.
Indole derivatives: Investigated for their anti-inflammatory and analgesic effects.
Uniqueness
2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-25(28-14-6-7-15-28)18-32-23-12-5-4-11-20(23)22-17-21(24-13-8-16-33-24)27-29(22)26(31)19-9-2-1-3-10-19/h1-5,8-13,16,22H,6-7,14-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXFAURRBQMDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2850670.png)
![2-methanesulfonyl-5-methyl-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]pyrimidine-4-carboxamide](/img/structure/B2850674.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2850675.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)
![4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid](/img/structure/B2850678.png)
![1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2850679.png)
![methyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2850680.png)

![N-(6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2850686.png)

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2850688.png)

![N-[cyano(2,4-difluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridine-3-carboxamide](/img/structure/B2850690.png)

